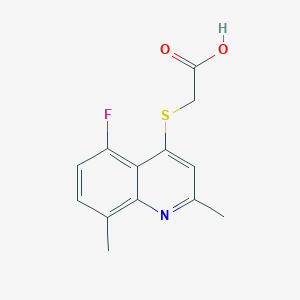

2-((5-Fluoro-2,8-dimethylquinolin-4-yl)thio)acetic acid

Beschreibung

Eigenschaften

Molekularformel |

C13H12FNO2S |

|---|---|

Molekulargewicht |

265.31 g/mol |

IUPAC-Name |

2-(5-fluoro-2,8-dimethylquinolin-4-yl)sulfanylacetic acid |

InChI |

InChI=1S/C13H12FNO2S/c1-7-3-4-9(14)12-10(18-6-11(16)17)5-8(2)15-13(7)12/h3-5H,6H2,1-2H3,(H,16,17) |

InChI-Schlüssel |

CWOMHJFEMHKUQZ-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C2C(=C(C=C1)F)C(=CC(=N2)C)SCC(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

The synthesis of 2-((5-Fluoro-2,8-dimethylquinolin-4-yl)thio)acetic acid typically involves the reaction of 5-fluoro-2,8-dimethylquinoline with a suitable thiol reagent under specific conditions . The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) . The product is then purified using standard techniques such as recrystallization or column chromatography .

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

2-((5-Fluor-2,8-dimethylchinolin-4-yl)thio)essigsäure hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Wirkmechanismus

Der Wirkmechanismus von 2-((5-Fluor-2,8-dimethylchinolin-4-yl)thio)essigsäure beinhaltet seine Interaktion mit bestimmten molekularen Zielstrukturen und Signalwegen. Der Chinolinring kann sich in die DNA interkalieren, wodurch der Replikationsprozess gestört wird und zum Zelltod führt. Darüber hinaus kann die Verbindung bestimmte Enzyme hemmen und so den Zellstoffwechsel und die Signalwege beeinflussen.

Wissenschaftliche Forschungsanwendungen

2-((5-Fluoro-2,8-dimethylquinolin-4-yl)thio)acetic acid has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-((5-Fluoro-2,8-dimethylquinolin-4-yl)thio)acetic acid involves its interaction with specific molecular targets and pathways. The quinoline ring can intercalate with DNA, disrupting the replication process and leading to cell death . Additionally, the compound can inhibit certain enzymes, affecting cellular metabolism and signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural Features of Quinoline-Thioacetic Acid Derivatives

Key Observations :

- Fluorine vs. Bromine/Methoxy : The 5-fluoro substituent in the target compound enhances electronegativity and metabolic stability compared to bromine (electron-withdrawing but bulky) or methoxy (electron-donating) groups .

- Salt Forms : Sodium salts (e.g., QAC-5) exhibit higher water solubility than free acids, critical for bioavailability .

Physicochemical Properties

Table 2: Physicochemical Parameters of Selected Derivatives

| Compound Name | log P (Predicted) | log D (pH 7) | Solubility (mg/mL) | Toxicity (IC50, µM) |

|---|---|---|---|---|

| This compound | 2.8 | 1.9 | 0.15 | >100 (Low) |

| QAC-5 (sodium salt) | 1.5 | -1.2 | 12.4 | 25 (Moderate) |

| 2-((8-Bromo-5-methylquinolin-4-yl)thio)acetic acid | 3.2 | 2.3 | 0.08 | 80 (Low) |

| 2-[(4-Fluorophenyl)thio]acetic acid | 2.1 | 1.5 | 1.2 | >200 (Very low) |

Analysis :

- Lipophilicity : The target compound’s log P (2.8) is intermediate, balancing membrane permeability and solubility. Brominated analogs (log P 3.2) are more lipophilic but less soluble .

- Ionization Effects : Sodium salts (QAC-5) have negative log D values, enhancing aqueous solubility but increasing toxicity due to improved cellular uptake .

- Fluorine Impact : The 5-fluoro group in the target compound slightly reduces log P compared to brominated analogs, favoring solubility without compromising permeability .

Comparison with Other Derivatives :

Key Findings :

- The target compound’s fluorine and methyl groups likely enhance rhizogenesis stimulation compared to non-fluorinated analogs, balancing efficacy and safety .

- Sodium salts (e.g., QAC-5) show higher bioactivity but elevated toxicity, limiting their utility .

Biologische Aktivität

2-((5-Fluoro-2,8-dimethylquinolin-4-yl)thio)acetic acid is a compound characterized by its unique quinoline structure, which includes a fluorine atom and two methyl groups. This compound possesses a thioacetic acid functional group, contributing to its potential biological activities. The exploration of its biological activity is essential for understanding its pharmacological potential and applications in various fields, particularly in medicinal chemistry.

- Molecular Formula : C13H12FNO2S

- Molecular Weight : 265.31 g/mol

- CAS Number : 1315347-70-6

Potential Biological Activities

-

Antibacterial Activity :

- Compounds with similar structural features have shown antibacterial properties against various pathogens.

- The presence of the quinoline moiety is often linked to enhanced antibacterial efficacy.

-

Antiviral Activity :

- Similar compounds have demonstrated antiviral effects, particularly against RNA viruses.

- The thio group may play a role in inhibiting viral replication.

-

Anticancer Activity :

- Quinoline derivatives are known for their anticancer properties, potentially due to their ability to interfere with DNA synthesis or repair mechanisms.

- The specific mechanism of action for this compound remains to be elucidated.

Research Findings and Case Studies

While direct studies on this compound are scarce, related research provides insights into its potential biological activities:

Table 1: Comparison of Similar Compounds and Their Biological Activities

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 5-Fluoroquinoline | Fluorine-substituted quinoline | Antibacterial properties |

| 6-Methylthioquinoline | Methyl and thio groups | Antiviral activity |

| 7-Chloroquinoline | Chlorine-substituted quinoline | Antimalarial effects |

| 2-(Methylthio)-acetic acid | Thio group with acetic acid | Anti-inflammatory properties |

The exact mechanism of action for this compound is not fully understood. However, it is hypothesized that the compound may interact with specific biological targets such as enzymes or receptors involved in cellular signaling pathways. Future studies should focus on elucidating these interactions through in vitro and in vivo experiments.

Synthesis and Analytical Techniques

The synthesis of this compound can be achieved through various organic synthesis methods. Characterization techniques such as NMR spectroscopy and mass spectrometry are essential for confirming the structure and purity of the synthesized compound.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-((5-Fluoro-2,8-dimethylquinolin-4-yl)thio)acetic acid, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves forming the thioether bond between 4-mercapto-5-fluoro-2,8-dimethylquinoline and bromoacetic acid under basic conditions (e.g., NaH in DMF). Yield optimization requires careful control of stoichiometry (1:1.2 molar ratio of quinoline derivative to bromoacetic acid), temperature (0–5°C to minimize side reactions), and reaction time (12–24 hours). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) improves purity .

Q. Which characterization techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

| Technique | Key Parameters | Purpose |

|---|---|---|

| NMR (¹H/¹³C) | Chemical shifts for quinoline protons (δ 8.2–8.6 ppm), methyl groups (δ 2.4–2.6 ppm), and thioacetic acid (δ 3.8–4.0 ppm) | Confirm connectivity and substituent positions |

| HPLC | Retention time matching to a reference standard, >98% purity | Quantify purity and detect impurities |

| FT-IR | Peaks at 1690–1710 cm⁻¹ (C=O stretch), 2550–2600 cm⁻¹ (S-H, if present) | Verify functional groups |

Q. How does pH and solvent polarity affect the solubility and stability of this compound?

- Methodological Answer : The compound exhibits pH-dependent solubility due to its carboxylic acid group. Solubility increases in alkaline buffers (pH >7) via deprotonation. Stability studies in DMSO or ethanol at 4°C show <5% degradation over 30 days, but aqueous solutions (pH 7.4) degrade faster (~15% in 14 days). Use lyophilization for long-term storage .

Advanced Research Questions

Q. What experimental strategies are used to study its biological activity, such as enzyme inhibition or receptor binding?

- Methodological Answer :

- Enzyme Assays : Use recombinant enzymes (e.g., kinases or proteases) with fluorogenic substrates. Measure IC₅₀ via dose-response curves (1–100 μM range). Include controls for non-specific binding (e.g., DMSO vehicle) .

- Cellular Uptake : Radiolabel the compound (³H or ¹⁴C) and quantify intracellular accumulation in target cell lines using scintillation counting. Correlate uptake with cytotoxicity (MTT assay) .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced potency?

- Methodological Answer :

| Modification | Impact on Activity | Reference |

|---|---|---|

| Fluorine position (5-F vs. 6-F) | Alters electron-withdrawing effects and binding to hydrophobic pockets | |

| Methyl groups (2,8-dimethyl) | Enhances metabolic stability by blocking oxidation | |

| Thioether linker replacement (e.g., sulfoxide) | Reduces activity, suggesting S-atom is critical for target interaction |

Q. What computational approaches predict binding modes and pharmacokinetic properties?

- Methodological Answer :

- Docking Simulations (AutoDock Vina): Use X-ray structures of target proteins (e.g., EGFR kinase) to model ligand interactions. Focus on hydrogen bonding with the acetic acid moiety and π-π stacking with the quinoline ring .

- ADMET Prediction (SwissADME): LogP ~2.5 indicates moderate lipophilicity; moderate BBB permeability (TPSA ~75 Ų) suggests CNS activity potential .

Q. How should researchers address contradictions in experimental data (e.g., conflicting IC₅₀ values across studies)?

- Methodological Answer :

- Standardize Assay Conditions : Validate buffer composition (e.g., Mg²⁺ concentration in kinase assays) and temperature (25°C vs. 37°C).

- Control for Compound Degradation : Pre-test stability under assay conditions via LC-MS .

Q. What methodologies assess environmental impact or degradation pathways of this compound?

- Methodological Answer :

- Photolysis Studies : Expose to UV light (254 nm) in aqueous solution; monitor degradation products via HRMS. Major products include sulfoxide and des-methyl derivatives .

- Ecotoxicity Testing : Use Daphnia magna (48-hour LC₅₀) and algal growth inhibition assays. Report EC₅₀ values and compare to regulatory thresholds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.